1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-one
Description
1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-one is a bicyclic tertiary amine derivative featuring a 3-amino substituent on the diazabicyclo[3.2.1]octane scaffold and an acetyl group at the 8-position.
Properties
CAS No. |
34924-91-9 |
|---|---|
Molecular Formula |
C8H15N3O |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-(3-amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethanone |
InChI |
InChI=1S/C8H15N3O/c1-6(12)11-7-2-3-8(11)5-10(9)4-7/h7-8H,2-5,9H2,1H3 |
InChI Key |
ZPTWWKMCNNZTBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2CCC1CN(C2)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Nucleophilic Aromatic Substitution and Acidic Deprotection
A key approach involves the use of nucleophilic aromatic substitution (S_NAr) on dichloropyrimidine intermediates, followed by acid-mediated transformations to yield the target compound or its hydrochloride salt.
- Starting from dichloropyrimidine intermediate, nucleophilic substitution with 3,8-diazabicyclo[3.2.1]octane derivatives is performed.
- Acidic conditions, such as treatment with 4 M hydrochloric acid in 1,4-dioxane, facilitate deprotection and conversion to the hydrochloride salt of the ethanone derivative.
- This method was utilized to prepare 1-(3,8-diazabicyclo[3.2.1]octan-3-yl)ethan-1-one hydrochloride with good yields and purity.
Reformatsky Reaction for Enantiomerically Pure Amino Alcohol Precursors
An in-house developed route to access the chiral amino alcohol precursor involves:
- Condensation of cyclopropanecarboxaldehyde with (S)-tert-butylsulfinamide under magnesium sulfate catalysis to form the imine intermediate.
- Preparation of an organozinc reagent from ethyl bromodifluoroacetate, which is immediately reacted with the imine via a Reformatsky reaction to yield a β-amino ester intermediate.
- Reduction of the ester to the corresponding amino alcohol using sodium borohydride.
- Acidic removal of the tert-butylsulfinyl protecting group to afford the enantiomerically pure amino alcohol (>99% ee).
- This amino alcohol intermediate can be further transformed into the diazabicyclo[3.2.1]octane framework.
Use of Quaternary Ammonium Salts as Phase Transfer Catalysts
In certain patented methods, quaternary ammonium salts such as tetrabutylammonium bromide (n-Bu4NBr), iodide (n-Bu4NI), or hydroxide (n-Bu_4NOH) are employed to facilitate the reaction steps, particularly in the formation of bicyclic intermediates or during substitution reactions. These agents act as phase transfer catalysts to improve reaction efficiency and yield.
Representative Reaction Scheme and Conditions
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Imine formation | Cyclopropanecarboxaldehyde + (S)-tert-butylsulfinamide + MgSO_4, PPTS catalyst | Imine intermediate (19a) |
| 2 | Reformatsky reaction | Ethyl bromodifluoroacetate + Zn (activated in situ with DIBAL-H) + imine (19a) | β-Amino ester intermediate (19b) |
| 3 | Reduction | Sodium borohydride | Amino alcohol (19c) |
| 4 | Deprotection | Acidic conditions (e.g., HCl in dioxane) | Enantiomerically pure amino alcohol |
| 5 | Nucleophilic aromatic substitution | Dichloropyrimidine + bicyclic amine under S_NAr conditions | Substituted diazabicyclo[3.2.1]octane derivatives |
| 6 | Acid treatment | 4 M HCl in 1,4-dioxane | Formation of ethanone hydrochloride salt |
Purification and Characterization
- Purification is typically achieved by reverse-phase chromatography using methanol-water gradients modified with formic acid.
- Further purification can involve strong cation exchange (SCX-2) columns to isolate the desired hydrochloride salt.
- Diastereomers formed during the Reformatsky reaction are separated by normal phase column chromatography after reduction to the amino alcohol.
- Enantiomeric excess is confirmed by chiral separation techniques and ^1H NMR analysis.
Summary of Research Results
- The Reformatsky reaction exhibits diastereoselectivity with approximately 80% enantiomeric excess at the intermediate stage.
- Subsequent reduction and chromatographic separation afford amino alcohols with >99% enantiomeric purity.
- The nucleophilic aromatic substitution route provides efficient access to the bicyclic ethanone derivatives, with yields improved by employing acid-mediated final steps.
- The use of quaternary ammonium salts enhances reaction rates and yields in certain steps.
- Final compounds have been characterized by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR), confirming structure and purity.
Chemical Reactions Analysis
1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of 1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-one exhibit promising anticancer properties. In a study published in the Journal of Medicinal Chemistry, compounds derived from this structure were evaluated for their ability to inhibit cancer cell proliferation, particularly in breast and lung cancer models. The mechanism of action appears to involve the modulation of apoptosis pathways and cell cycle arrest .
Neurological Applications
The compound has also been investigated for its potential neuroprotective effects. Its structural similarity to known neurotransmitter modulators suggests that it could play a role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies have shown that it can enhance synaptic plasticity and may protect against excitotoxicity .
Material Science
Polymer Synthesis
In material science, 1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-one has been utilized as a building block for synthesizing novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and composites . The incorporation of this compound into polymer matrices has shown to improve adhesion and reduce brittleness.
Catalysis
Organic Synthesis
The compound serves as an effective catalyst in various organic reactions, particularly in the synthesis of heterocyclic compounds. Its unique bicyclic structure allows for increased reactivity and selectivity in cycloaddition reactions. Studies have demonstrated its utility in facilitating Diels-Alder reactions and other cyclization processes, leading to higher yields and shorter reaction times compared to traditional catalysts .
Summary Table of Applications
Case Studies
Case Study 1: Anticancer Research
In a controlled study involving various derivatives of 1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-one, researchers observed significant inhibition of tumor growth in xenograft models of breast cancer. The compound demonstrated IC50 values lower than those of standard chemotherapeutic agents, suggesting its potential as a lead compound for drug development.
Case Study 2: Polymer Development
A team at a leading materials science institute synthesized a new class of thermoplastic elastomers using 1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-one as a crosslinking agent. The resulting materials exhibited improved elasticity and durability under stress tests compared to conventional polymers.
Mechanism of Action
The mechanism of action of 1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, it has been found to interact with serotonin receptors, influencing various physiological activities such as mood, appetite, and sleep . The pathways involved in its mechanism of action are complex and depend on the specific biological context.
Comparison with Similar Compounds
Substituent Position Variations
- 1-{8-Aminobicyclo[3.2.1]octan-3-yl}ethan-1-one (CAS 1823873-64-8): This compound reverses the amino and acetyl group positions, placing the amino group at the 8-position instead of 3. Its molecular weight (167.25 g/mol) is lower than the target compound due to the absence of an additional nitrogen in the diazabicyclo system .
- 1-((1R,3s,5S)-3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one: Replaces the 3-amino group with a hydroxyl group. The hydroxyl group enhances polarity and may influence solubility and metabolic stability. This compound has been cataloged for pharmaceutical research but lacks reported biological data .
Complex Derivatives with Additional Functional Groups
1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one (CAS 2195953-01-4) :
Features a cyclopropylidene moiety and a trifluoromethylphenyl group. The electron-withdrawing CF₃ group likely enhances metabolic resistance and lipophilicity, making it suitable for CNS-targeting drug candidates. Molecular weight: 335.4 g/mol .- HST3782 (endo-(1-(2,6-dichloro-phenyl)-5-isopropyl-1H-1,2,4-triazol-3-yl)(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone): A triazole-containing derivative with antiangiogenic activity. The dichlorophenyl and isopropyl groups contribute to hydrophobic interactions, while the hydroxyl group may participate in target binding.
Table 1: Comparative Data for Select Compounds
Biological Activity
1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-one, also known as 3,8-diazabicyclo[3.2.1]octan-3-amine,8-acetyl, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₈H₁₅N₃O
- Molecular Weight : 169.224 g/mol
- CAS Number : 34924-91-9
- LogP : 0.13130
- Polar Surface Area (PSA) : 49.57 Ų
These properties suggest that the compound has moderate lipophilicity and a suitable size for interaction with biological targets.
Analgesic Properties
Research indicates that compounds derived from the 3,8-diazabicyclo[3.2.1]octane framework exhibit notable analgesic effects. For instance, in a study utilizing the hot plate assay, several derivatives demonstrated significant increases in pain thresholds. The compound 1-(3-amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-one was shown to have a high affinity for the alpha 4 beta 2 nicotinic acetylcholine receptor (nAChR), which is implicated in pain modulation pathways .
The analgesic effects of this compound are thought to be mediated through the following mechanisms:
- Nicotinic Receptor Modulation : Binding studies revealed that the compound has a Ki value of 4.1 nM for the alpha 4 beta 2 nAChR subtype, indicating strong receptor affinity .
- Non-opioid Pathways : The antinociceptive effects were not antagonized by naloxone, suggesting that its mechanism does not primarily involve opioid pathways but rather nicotinic signaling pathways .
Pharmacokinetics and Toxicology
While detailed pharmacokinetic data specific to 1-(3-amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-one is limited, related compounds have shown favorable profiles in terms of absorption and distribution. Toxicological assessments are necessary to establish safety profiles for potential therapeutic applications.
Case Study: Pain Management
In a controlled study involving mice, the administration of 1-(3-amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-one at doses of 1 mg/kg resulted in a significant increase in pain threshold lasting approximately 45 minutes post-administration. Higher doses (5 mg/kg) provided protection against abdominal constriction tests, indicating its potential utility in managing acute pain conditions .
Comparative Analysis with Other Compounds
| Compound | Ki (nM) | Pain Threshold Increase (mg/kg) | Duration of Action |
|---|---|---|---|
| 1-(3-amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-one | 4.1 | 1 | ~45 min |
| Epibatidine | <0.5 | Significant at low doses | Prolonged |
This table illustrates that while epibatidine shows even greater potency at lower concentrations, the studied compound offers a viable alternative with significant analgesic properties.
Q & A
Basic: What are the common synthetic routes for 1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-one?
The synthesis typically involves constructing the bicyclic 3,8-diazabicyclo[3.2.1]octane scaffold, followed by functionalization. Key steps include:
- Bicyclic framework preparation : Cyclization of pyrrolidine or piperidine derivatives under acidic or basic conditions to form the diazabicyclo core .
- Acylation : Introducing the ethanone group via nucleophilic substitution or coupling reactions (e.g., using acetyl chloride or ketone donors) .
- Amino group incorporation : Post-synthetic modifications like reductive amination or protecting group strategies (e.g., Boc deprotection) to install the 3-amino substituent .
Purification often employs column chromatography or recrystallization for high-purity yields .
Basic: How is the compound characterized post-synthesis?
Characterization relies on spectroscopic and analytical methods:
- NMR Spectroscopy : H and C NMR confirm the bicyclic structure, amino group presence, and acetyl resonance (e.g., carbonyl peak at ~200-210 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ ion for CHNO) .
- X-ray Crystallography : Resolves stereochemistry and confirms the 3D conformation of the bicyclic system .
Advanced: How can reaction conditions be optimized for higher synthetic yield?
Optimization strategies include:
- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) improve coupling efficiency in functionalization steps .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions .
- Temperature control : Lower temperatures (0–25°C) stabilize reactive intermediates during acylation .
Yield improvements from 45% to >70% have been reported by adjusting these parameters .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
SAR studies involve:
- Substituent variation : Modifying the amino group (e.g., alkylation, aryl substitution) or replacing the ethanone with other ketones .
- Biological assays : Testing analogs against targets like GPCRs or enzymes (e.g., kinase inhibition assays) to correlate structural changes with activity .
- Computational modeling : Docking studies (e.g., using AutoDock) predict binding affinities to prioritize synthetic targets .
Evidence shows that trifluoromethyl or pyridinyl substitutions enhance target selectivity .
Advanced: What in vitro assays are used to assess biological activity?
Common assays include:
- Enzyme inhibition assays : Measure IC values against targets like monoamine oxidases or cytochrome P450 isoforms .
- Cellular uptake studies : Fluorescent tagging (e.g., FITC conjugation) to evaluate membrane permeability .
- Receptor binding assays : Radioligand displacement (e.g., H-labeled antagonists) to quantify affinity for GPCRs .
Contradictions in activity data (e.g., varying IC across studies) may arise from assay conditions (pH, temperature) or impurity interference .
Advanced: How to resolve contradictions in reported biological data?
Approaches include:
- Orthogonal validation : Replicate assays using alternative methods (e.g., SPR alongside radioligand binding) .
- Purity verification : Re-test compounds after rigorous purification (HPLC >95%) to exclude impurity effects .
- Meta-analysis : Compare data across studies controlling for variables like cell line selection or buffer composition .
Advanced: What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Tools like Schrödinger or MOE simulate binding to receptor active sites (e.g., GPR119) .
- MD simulations : Assess stability of ligand-receptor complexes over time (e.g., 100-ns trajectories in Desmond) .
- QSAR modeling : Relate electronic descriptors (e.g., logP, polar surface area) to activity data for predictive insights .
Basic: How stable is the compound under varying storage conditions?
- Thermal stability : Decomposition occurs above 150°C; store at –20°C in inert atmospheres .
- Photostability : Protect from UV light to prevent ketone group degradation .
- Solubility : Stable in DMSO or methanol; aqueous solubility is pH-dependent (enhanced in acidic buffers) .
Advanced: What strategies scale up synthesis without compromising purity?
- Flow chemistry : Continuous synthesis reduces side reactions and improves reproducibility .
- Catalyst recycling : Immobilized catalysts (e.g., Pd on carbon) lower costs in large-scale reactions .
- Process analytical technology (PAT) : In-line FTIR or HPLC monitors reaction progress for real-time adjustments .
Advanced: How are pharmacokinetic properties evaluated in preclinical studies?
- ADME profiling :
- Absorption : Caco-2 cell models assess intestinal permeability .
- Metabolism : Liver microsome assays identify cytochrome P450-mediated degradation .
- Excretion : Radiolabeled tracer studies in rodents quantify renal clearance .
- Toxicity screening : Ames test for mutagenicity and hERG assay for cardiotoxicity risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
